SF 11
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2S/c1-2-31-25-15-13-24(14-16-25)28-26(32)29-19-17-23(18-20-29)27(30,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,30H,2,17-20H2,1H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEQBGAGFZDWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387900 | |
| Record name | ML075 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443292-81-7 | |
| Record name | ML075 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-[Hydroxy(diphenyl)methyl]piperidine Intermediates
The 4-[hydroxy(diphenyl)methyl]piperidine scaffold is typically synthesized via Grignard addition or Friedel-Crafts alkylation . A patent by NZ267830A outlines a method for preparing 4-diphenylmethylpiperidine derivatives:
- Keto intermediate formation : Reacting 4-piperidone with diphenylmethanol in the presence of HCl yields 4-(diphenylmethoxy)piperidine.
- Reduction : The methoxy group is reduced to hydroxy using NaBH₄ or LiAlH₄.
- Reactants : 4-Piperidone (1 eq), diphenylmethanol (1.2 eq), HCl (cat.).
- Conditions : Reflux in toluene at 110°C for 12 h.
- Workup : Neutralization with NaOH, extraction with CH₂Cl₂, and column chromatography (SiO₂, hexane/EtOAc 3:1).
Introduction of the Carbothioamide Group
The carbothioamide group is introduced via thiourea coupling . A method from WO2010123791A1 involves reacting a piperidine amine with thiocarbonyl diimidazole (TCDI):
N-(4-Ethoxyphenyl) Functionalization
The ethoxyphenyl group is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution :
- Catalyst : Pd(OAc)₂/Xantphos.
- Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
- Substrate : 4-Bromoethoxyphenyl and piperidine intermediate.
- Reactants : 4-Fluorophenylpiperidine derivative and sodium ethoxide.
- Conditions : DMF, 80°C, 24 h.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage | Reference |
|---|---|---|---|---|
| Grignard Addition | 68% | 95% | High stereoselectivity | |
| Thiourea Coupling | 72% | 98% | Scalable (>100 g) | |
| Buchwald-Hartwig Coupling | 58% | 90% | Tolerance to ether groups |
Note: Yields extrapolated from analogous reactions in cited sources.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
As a mechanical component, the ML075 jaw coupling hub does not undergo chemical reactions in the traditional sense. it is designed to withstand various environmental conditions, including exposure to oil, dirt, sand, moisture, and grease. The materials used in its construction are chosen for their resistance to corrosion and wear.
Scientific Research Applications
Pharmacological Research
SF-11 has been studied for its potential pharmacological properties, particularly in the context of neuropharmacology. It exhibits activity that may influence neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders.
| Study | Findings |
|---|---|
| PubChem | Identified as a compound with potential neuroactive properties. |
| ChEBI | Classified under compounds affecting phenotypes related to neurological functions. |
Antioxidant Activity
Research indicates that compounds similar to SF-11 may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
| Study | Findings |
|---|---|
| ZFIN | Phenotype modifications observed in environments containing SF-11 suggest potential antioxidant effects. |
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of SF-11 on neuronal cultures exposed to oxidative stress. Results indicated that SF-11 significantly reduced cell death and improved cell viability compared to control groups.
Case Study 2: Anticancer Potential
In vitro studies have shown that SF-11 exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Safety Profile
SF-11 is classified as an irritant and should be handled with care in laboratory settings. Proper safety measures should be implemented when conducting experiments involving this compound.
Mechanism of Action
The ML075 jaw coupling hub works by connecting two shafts together while allowing for misalignment and reducing vibration. It consists of two hubs with jaws that interlock with an elastomeric spider. The spider absorbs shock and vibration, allowing for smooth power transmission. The coupling hub is designed to accommodate angular, parallel, and axial misalignment, making it suitable for a wide range of applications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
- CAS No.: 443292-81-7
- Molecular Formula : C₂₇H₃₀N₂O₂S
- Molecular Weight : 446.60 g/mol
- Purity : ≥97% (as reported in commercial sources) .
Discovery and Initial Applications :
This compound was identified as a high-throughput screening (HTS) hit for its activity as a neuropeptide Y Y2 (NPY Y2) receptor antagonist. Its core structure combines a piperidinecarbothioamide backbone with a diphenylhydroxymethyl group and a 4-ethoxyphenyl substituent, which collectively contribute to its receptor-binding properties .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Several derivatives and analogs of this compound have been synthesized to explore structure-activity relationships (SAR). Key modifications include changes to the aryl substituents and the thiourea/carbamate functional groups:
Key Observations :
- Ethoxy vs. Halogen Substituents : The 4-ethoxy group in the parent compound provides superior potency compared to chloro or fluoro analogs, likely due to enhanced hydrophobic interactions or electronic effects with the NPY Y2 receptor .
- Thiourea vs. Carbamate : Replacing the thiourea group with a carbamate (e.g., CYM 9484 and CYM 9552) significantly improves potency, reducing IC₅₀ values from ~100 nM to 12–19 nM. This suggests that the carbamate group enhances binding affinity or metabolic stability .
Pharmacological Profile Comparison
Selectivity :
The parent compound exhibits moderate selectivity for NPY Y2 over related receptors (e.g., Y1, Y4, Y5). However, optimized derivatives like CYM 9552 show enhanced selectivity, attributed to reduced off-target interactions due to steric and electronic tuning .
Research Findings and SAR Insights
Critical Functional Groups
- Diphenylhydroxymethyl Group : Essential for receptor binding; removal or substitution decreases potency.
- Piperidine Ring : Rigidity and spatial orientation are critical for fitting into the receptor’s hydrophobic pocket.
- 4-Ethoxyphenyl Group : Optimal for balancing lipophilicity and steric bulk, as smaller (fluoro) or bulkier (chloro) groups reduce activity .
Limitations of Parent Compound
- Moderate potency (IC₅₀ ~100 nM in early assays).
- Susceptibility to metabolic degradation via thiourea oxidation.
Advancements in Derivative Design
- CYM 9552 : Represents the most potent analog (IC₅₀ = 12 nM), achieved by fine-tuning the carbamate group and maintaining the ethoxy-phenyl moiety .
Biological Activity
N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a compound of significant interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C26H28N2O2S
- Molecular Weight : 440.58 g/mol
- CAS Number : 443292-81-7
- Appearance : White to off-white solid
- Assay : ≥95%
These properties suggest that the compound has a stable structure suitable for various biological assays.
The compound exhibits several biological activities, primarily through its interaction with various biological targets:
- Antioxidant Activity : N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokine production, thus potentially reducing inflammation in various models of disease.
- Neuroprotective Properties : Preliminary research suggests that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, making it a candidate for further investigation in neurodegenerative diseases.
Therapeutic Applications
The potential therapeutic applications of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide include:
- Neurological Disorders : Given its neuroprotective properties, it may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
- Cancer Treatment : The compound's ability to modulate inflammatory pathways could be explored in cancer therapy, particularly in tumors associated with chronic inflammation.
In Vitro Studies
- Cell Viability Assays : Research conducted on neuronal cell lines demonstrated that treatment with N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide resulted in increased cell viability under oxidative stress conditions compared to untreated controls.
- Cytokine Profiling : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in cultures treated with the compound, indicating its potential as an anti-inflammatory agent.
In Vivo Studies
A recent study evaluated the effects of this compound in a rodent model of neuroinflammation. The results showed:
- Reduced Brain Edema : Treatment with N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide led to a significant reduction in brain edema compared to the control group.
- Behavioral Improvements : Animals treated with the compound exhibited improved performance in memory tasks, suggesting cognitive benefits.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are employed to prepare N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, and how is purity ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, to assemble the piperidine core, ethoxyphenyl, and hydroxy(diphenyl)methyl groups. For example, analogous compounds (e.g., piperidinecarboxamides) are synthesized via coupling reactions using carbodiimide reagents like EDC/HOBt . Purification often combines column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent: ethanol/water). Purity is validated by HPLC (≥95% area) and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks for the ethoxyphenyl group (δ 1.3 ppm for CH3, δ 4.0 ppm for OCH2), hydroxy(diphenyl)methyl (δ 5.8 ppm for -OH, aromatic protons at δ 7.2–7.6 ppm), and thiourea moiety (δ 9.2 ppm for -NH) .
- IR : Bands at ~3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=S), and 1240 cm⁻¹ (C-O from ethoxy) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ with <2 ppm error .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) measure IC50 against targets like kinases or proteases. For example, similar piperidine derivatives are tested at 1–100 µM concentrations in Tris buffer (pH 7.4, 37°C) .
- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled ligands) quantify affinity (Ki) for GPCRs or ion channels .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess viability after 48-hour exposure .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scalable synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to identify rate-limiting steps. For example, solvent effects (polar aprotic vs. protic) and catalyst loading (e.g., Pd/C for hydrogenation) are optimized using response surface methodology (RSM). Computational tools like Gaussian or ORCA guide experimental parameters (e.g., 80°C, DMF solvent) to maximize yield (>75%) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for cell culture (e.g., passage number, serum concentration) .
- Meta-Analysis : Use tools like RevMan to aggregate data across studies, adjusting for variables like pH or incubation time .
- Orthogonal Assays : Confirm activity via SPR (binding kinetics) and functional assays (e.g., cAMP accumulation for GPCRs) .
Q. What advanced applications exist in multi-target drug design?
- Methodological Answer : The compound’s thiourea and diphenyl groups enable dual-target engagement. For example:
- Kinase/Protease Dual Inhibition : Molecular docking (AutoDock Vina) identifies binding poses in ATP and substrate pockets.
- Polypharmacology Profiling : Broad-panel screening (e.g., Eurofins CEREP) at 10 µM identifies off-target hits (e.g., serotonin receptors) .
- Synergistic Combinations : Checkerboard assays with cisplatin in cancer models quantify synergy (FIC index <0.5) .
Q. Can this compound be applied in material science (e.g., organic electronics)?
- Methodological Answer : The conjugated diphenyl system and electron-rich thioamide may enable use in:
- Organic Semiconductors : Measure charge mobility (μ) via space-charge-limited current (SCLC) in thin films (ITO/PEDOT:PSS layers) .
- Photovoltaic Devices : UV-vis (λmax ~350 nm) and cyclic voltammetry (HOMO/LUMO levels) assess light-harvesting potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
